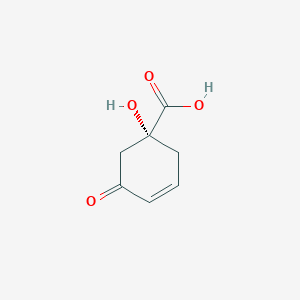
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is an organic compound with a unique structure that includes a pyrazinone core substituted with aminopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Aminopropyl Groups: The aminopropyl groups are introduced through nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: 3-aminopropylamine, various nucleophiles; reactions are often conducted under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrazinone core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents on the aminopropyl groups.
科学的研究の応用
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazinone core may also participate in redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
N,N-bis(aminopropyl)methylamine: Similar structure with aminopropyl groups but lacks the pyrazinone core.
3-aminopropylamine: Contains aminopropyl groups but does not have the pyrazinone core or additional substituents.
Uniqueness
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core and aminopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
501022-71-5 |
|---|---|
分子式 |
C11H20N4O |
分子量 |
224.30 g/mol |
IUPAC名 |
3,6-bis(3-aminopropyl)-5-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H20N4O/c1-8-9(4-2-6-12)15-11(16)10(14-8)5-3-7-13/h2-7,12-13H2,1H3,(H,15,16) |
InChIキー |
UWJPKSCEBGUKIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=N1)CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


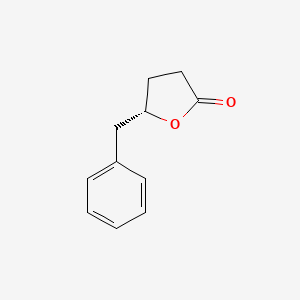
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
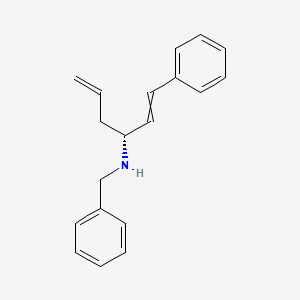
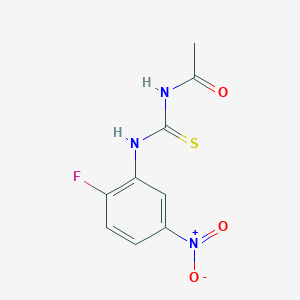
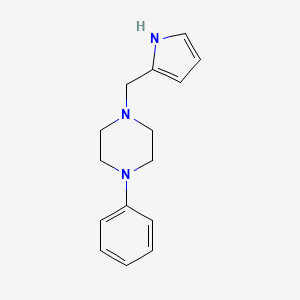


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
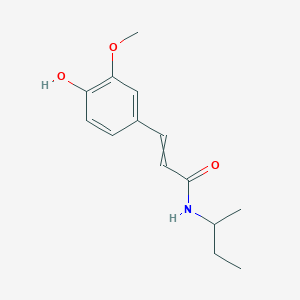
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
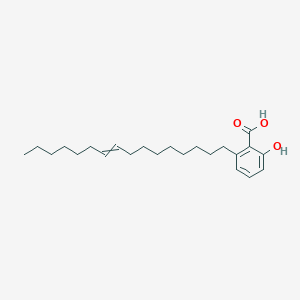
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
